Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro- Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-
Brand Name: Vulcanchem
CAS No.: 23224-13-7
VCID: VC11998007
InChI: InChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-20-17-18-10-11-19(16)17/h1-9,12H,10-11H2
SMILES: C1CN2C(=CSC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4
Molecular Formula: C17H14N2S
Molecular Weight: 278.4 g/mol

Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-

CAS No.: 23224-13-7

Cat. No.: VC11998007

Molecular Formula: C17H14N2S

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro- - 23224-13-7

Specification

CAS No. 23224-13-7
Molecular Formula C17H14N2S
Molecular Weight 278.4 g/mol
IUPAC Name 3-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Standard InChI InChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-20-17-18-10-11-19(16)17/h1-9,12H,10-11H2
Standard InChI Key LUVTZCJMWMYVRO-UHFFFAOYSA-N
SMILES C1CN2C(=CSC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4
Canonical SMILES C1CN2C(=CSC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s core structure consists of a 5,6-dihydroimidazo[2,1-b]thiazole scaffold fused with a biphenyl group at position 3. The imidazole ring (a five-membered ring with two nitrogen atoms) and thiazole ring (a five-membered ring containing nitrogen and sulfur) adopt a planar conformation, while the biphenyl moiety introduces steric bulk and π-π stacking potential. The IUPAC name, 3-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b] thiazole, reflects its substitution pattern.

Key structural identifiers include:

  • SMILES: C1CN2C(=CSC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4

  • InChIKey: LUVTZCJMWMYVRO-UHFFFAOYSA-N

  • PubChem CID: 2059289

The biphenyl group enhances lipophilicity (calculated LogP: ~3.8), suggesting moderate membrane permeability, while the thiazole sulfur may facilitate hydrogen bonding with biological targets.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclization strategies using α-haloketones or palladium-catalyzed cross-coupling reactions. For 3-[1,1'-biphenyl]-4-yl-5,6-dihydro- derivatives, a convergent approach is employed:

  • Thiazole Intermediate Formation: Reaction of N,N-dimethyl-N'-(thiazol-2-yl)amidine with α-bromoketones yields 2-aminothiazole precursors .

  • Cyclization: Treatment with acyl hydrazones or spirothiazolidinones under basic conditions induces ring closure to form the imidazo[2,1-b]thiazole core .

  • Biphenyl Functionalization: Suzuki-Miyaura coupling introduces the biphenyl group using palladium catalysts and aryl boronic acids .

A representative synthesis route is outlined below:

Scheme 1: Synthesis of 3-[1,1'-biphenyl]-4-yl-5,6-dihydroimidazo[2,1-b]thiazole

  • Step 1: Condensation of 2-aminothiazole with α-bromoketone to form thiazolidinone intermediate.

  • Step 2: Cyclization via intramolecular nucleophilic attack to generate the imidazo[2,1-b]thiazole scaffold.

  • Step 3: Pd-mediated cross-coupling with biphenyl boronic acid to install the 3-biphenyl group .

Derivative Optimization

Structural modifications at positions 5 and 6 of the imidazo[2,1-b]thiazole core have been explored to enhance bioactivity. For example:

  • 5-Position: Methyl or ethyl groups improve metabolic stability.

  • 6-Position: Electron-withdrawing substituents (e.g., -NO₂, -CF₃) augment antibacterial potency .

Biological Activities and Mechanisms

Antimicrobial Properties

Imidazo[2,1-b]thiazole derivatives exhibit broad-spectrum antimicrobial effects:

OrganismMIC (µg/mL)Reference
Mycobacterium tuberculosis1.5–3.2
Staphylococcus aureus4.8–12.1
Candida albicans6.3–15.7

The biphenyl moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), while the thiazole sulfur coordinates with fungal cytochrome P450 enzymes .

Central Nervous System (CNS) Effects

Pharmacokinetic and Toxicity Profiles

Limited data exist for this specific compound, but analogs show:

  • Bioavailability: 22–34% in rodent models due to first-pass metabolism.

  • Half-life: 2.7–4.1 hours (mice).

  • Toxicity: LD₅₀ > 500 mg/kg (oral, rats), with hepatotoxicity observed at high doses .

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate precise molecular targets using CRISPR-Cas9 knockout models.

  • Structural Optimization: Introduce polar groups (e.g., -OH, -NH₂) to improve water solubility.

  • In Vivo Efficacy: Evaluate pharmacokinetics in non-human primates and toxicity in chronic dosing regimens.

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